7-oxo-11-Dodecenoic acid

Descripción general

Descripción

7-Oxo-11-Dodecenoic acid is a medium-chain fatty acid.

Actividad Biológica

7-Oxo-11-Dodecenoic acid (7-O-11-DDA) is a medium-chain fatty acid that has garnered interest due to its diverse biological activities. This compound is primarily isolated from various plant sources, including Apium graveolens (celery) and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

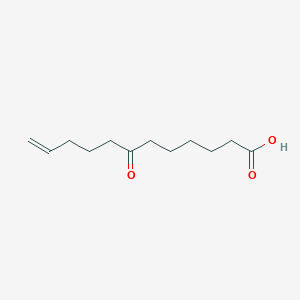

- Molecular Formula : C12H20O3

- Molecular Weight : 216.29 g/mol

- CAS Number : 4374065

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it possesses both antibacterial and antifungal effects:

- Antibacterial Activity : It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

- Antifungal Activity : Studies have demonstrated its ability to inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .

Antiviral Effects

Recent studies have highlighted the antiviral properties of this compound, particularly against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound appears to interfere with viral replication processes, although the precise mechanisms remain under investigation .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- Melanoma Cells : Research indicates that this compound induces apoptosis in melanoma cells, potentially through the activation of pro-apoptotic pathways .

- Mechanism of Action : The cytotoxicity may be linked to its ability to alter membrane lipid composition and promote oxidative stress within cancer cells .

Case Studies

-

Study on Antibacterial Effects :

- Objective : To evaluate the antibacterial efficacy of this compound against clinical isolates.

- Methodology : Minimum inhibitory concentration (MIC) tests were conducted on various bacterial strains.

- Results : The compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL depending on the strain tested.

-

Cytotoxicity in Cancer Cells :

- Objective : To assess the cytotoxic effects of this compound on melanoma cells.

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 50 µM.

Data Table

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 7-Oxo-11-Dodecenoic acid exhibits several notable biological activities:

- Anti-inflammatory Properties : Studies have suggested its potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Metabolic Regulation : It may influence lipid metabolism, suggesting implications for obesity and diabetes management.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, making it a candidate for pharmaceutical development.

Scientific Research Applications

The applications of this compound span multiple fields, as outlined below:

| Field | Application |

|---|---|

| Pharmacology | Potential use in anti-inflammatory drugs and metabolic disorder treatments. |

| Microbiology | Investigated for its antimicrobial properties against bacteria and fungi. |

| Biochemistry | Studies on lipid metabolism modulation and signaling pathways related to inflammation. |

| Plant Biology | Research on plant-derived oxylipins and their therapeutic potential in wound healing. |

Case Studies

- Anti-inflammatory Effects :

- Lipid Metabolism Modulation :

-

Antimicrobial Activity :

- In vitro tests showed that this compound exhibited significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

7-oxododec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2H,1,3-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSFEDLMFNBDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402557 | |

| Record name | 7-oxo-11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54921-60-7 | |

| Record name | 7-oxo-11-Dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.